

(R)-BINAP: A Technical Guide for Researchers

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Compound of Interest

Compound Name: (R)-BINAP

Cat. No.: B146709

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Introduction

(R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl, commonly known as **(R)-BINAP**, is a chiral diphosphine ligand renowned for its efficacy in asymmetric catalysis. Its C₂-symmetric, atropisomeric structure provides a well-defined chiral environment when coordinated to a metal center, enabling high enantioselectivity in a variety of chemical transformations. This technical guide provides an in-depth overview of the CAS number, physical properties, and a key application of **(R)-BINAP**, tailored for researchers, scientists, and professionals in drug development.

Core Data: (R)-BINAP

The fundamental identification and physical characteristics of **(R)-BINAP** are summarized below.

Chemical Identity

Identifier	Value
Chemical Name	(R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl
Synonyms	(R)-(+)-BINAP, (R)-(+)-(1,1'-Binaphthalene-2,2'-diyl)bis(diphenylphosphine)
CAS Number	76189-55-4[1][2]
Molecular Formula	C ₄₄ H ₃₂ P ₂ [1][3][4]
Molecular Weight	622.67 g/mol [2][5]

Physical Properties

A compilation of the key physical properties of **(R)-BINAP** is presented in the following table.

Property	Value
Appearance	White to off-white, light yellow, or beige powder or crystals.[4][5][6][7]
Melting Point	239-241 °C (lit.)[2][5][8][9]
	283-286 °C (lit.)[1][4]
Solubility	Insoluble in water.[1][4][9] Slightly soluble in benzene and chloroform.[1]
Optical Rotation	[α] ²⁰ /D +222° (c = 0.5% in benzene)[2][8]
	[α] ²⁵ /D +229° (c = 0.32 in benzene)
	[α]D +224.5° (c=0.7, C ₆ H ₆)
	α: 240° (c=0.3, toluene)[4]
Sensitivity	Air sensitive.[1]
Storage	Inert atmosphere, Room Temperature.[1][4]

Application in Asymmetric Catalysis: Noyori Asymmetric Hydrogenation

(R)-BINAP is a cornerstone ligand in the Noyori asymmetric hydrogenation, a powerful method for the enantioselective reduction of ketones and olefins.^[1] When complexed with ruthenium, **(R)-BINAP** forms a highly active and selective catalyst. The combination of a Ru(II) precursor, **(R)-BINAP**, a chiral diamine, and a base is particularly effective for the hydrogenation of prochiral ketones to chiral secondary alcohols.

Experimental Protocol: Asymmetric Hydrogenation of Acetophenone

The following protocol is a representative example for the asymmetric hydrogenation of acetophenone, a common substrate used to evaluate catalyst performance.

Materials:

- trans-[RuCl₂(**(R)-BINAP**)((R,R)-DPEN)] (catalyst)
- Acetophenone (substrate)
- 2-Propanol (solvent)
- Potassium tert-butoxide (t-BuOK) in 2-propanol (1 M solution, base)
- Schlenk flask
- Parr stainless steel benchtop reactor or similar autoclave
- Standard laboratory glassware and purification apparatus (e.g., for column chromatography)
- Analytical instrumentation for determining enantiomeric excess (e.g., chiral HPLC or GC)

Procedure:

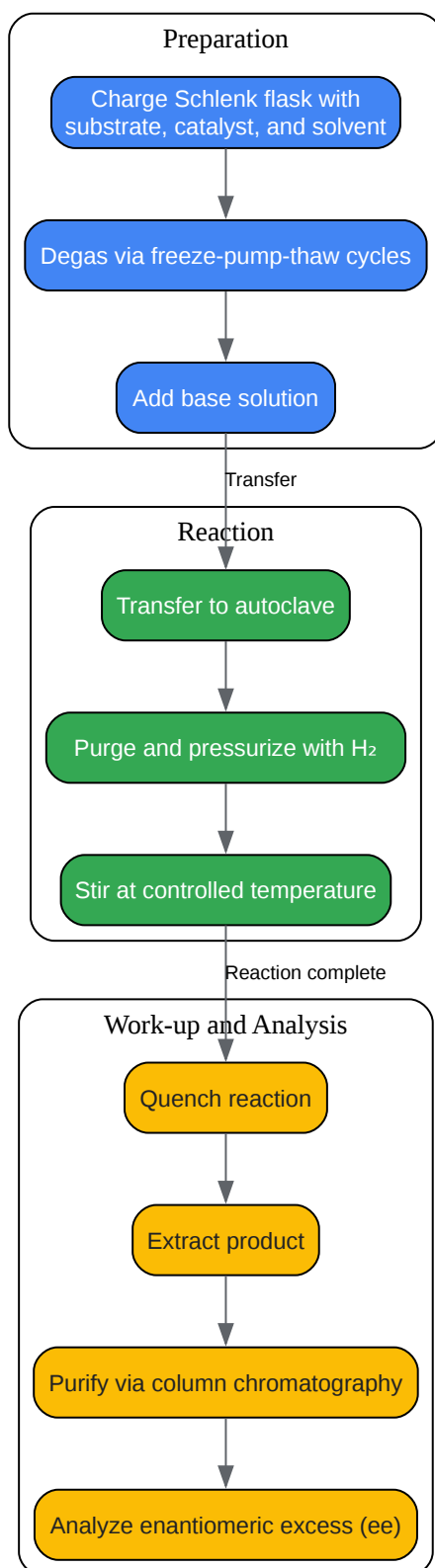
- Reaction Setup: A flame-dried Schlenk flask is charged with 2-propanol (10 mL), acetophenone (0.206 g, 1.72 mmol), and the catalyst (0.00172 mmol). The resulting mixture

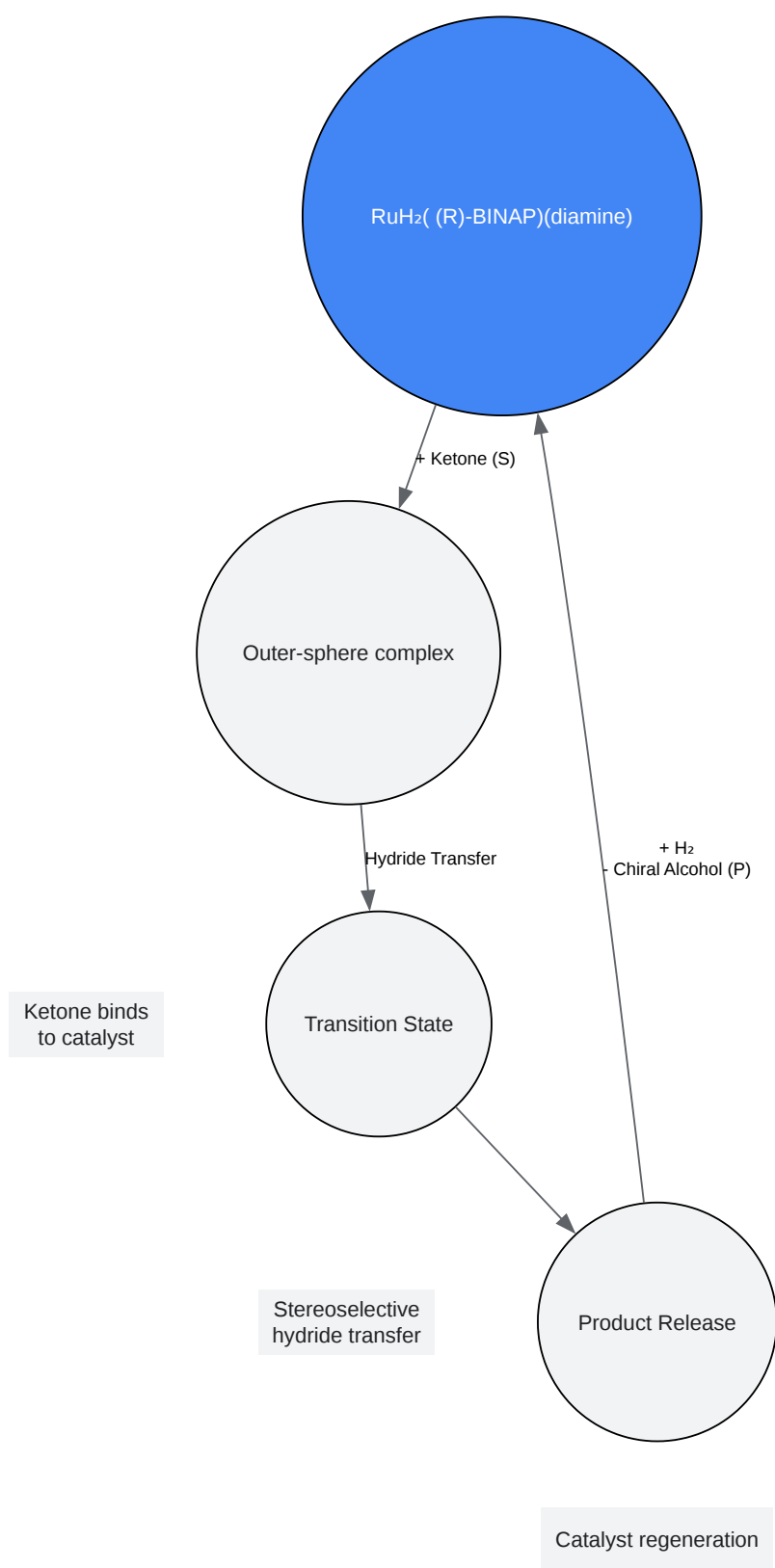
is degassed by three successive freeze-pump-thaw cycles.[5]

- **Base Addition:** A solution of t-BuOK in 2-propanol (0.026 mL, 0.0258 mmol, 1 M solution) is added to the reaction mixture.[5]
- **Hydrogenation:** The solution is then transferred to a 50 mL Parr stainless steel benchtop reactor. The reactor is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 8 atm). The reaction is stirred at a controlled temperature (e.g., 30 °C) for the required duration.
- **Monitoring and Work-up:** Reaction progress can be monitored by analyzing aliquots via GC or TLC. Upon completion, the reactor is carefully vented, and the remaining hydrogen is purged with an inert gas. The reaction is quenched, for example, with a saturated ammonium chloride solution.
- **Isolation and Purification:** The product is extracted with an organic solvent such as diethyl ether or ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
- **Analysis:** The enantiomeric excess of the 1-phenylethanol product is determined by chiral HPLC or GC analysis.

Catalytic Cycle and Logical Workflow

The mechanism of the Noyori asymmetric hydrogenation is understood to involve a metal-ligand bifunctional catalytic cycle. The following diagrams illustrate the logical workflow of the experimental setup and the catalytic cycle.





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